

Spectroscopic Characterization of 2,4-Difluoro-5-nitrobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluoro-5-nitrobenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Difluoro-5-nitrobenzonitrile** (CAS No. 67152-20-9), a key intermediate in pharmaceutical synthesis. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

2,4-Difluoro-5-nitrobenzonitrile possesses the molecular formula $C_7H_2F_2N_2O_2$ and a molecular weight of approximately 184.10 g/mol [1]. The strategic placement of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring imparts unique chemical properties that are leveraged in the synthesis of various pharmaceutical agents.

Spectroscopic Data Summary

While a complete, publicly available experimental dataset for **2,4-Difluoro-5-nitrobenzonitrile** is limited, the following tables summarize the expected spectroscopic characteristics based on data from structurally related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,4-Difluoro-5-nitrobenzonitrile**, the following signals are anticipated.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.5	d	~7	H-6
~7.5	d	~10	H-3

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic protons will exhibit complex splitting patterns due to fluorine-proton couplings.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~160 (dd)	C-F
~155 (dd)	C-F
~145	C- NO_2
~130 (d)	C-H
~120 (d)	C-H
~115	C-CN
~105	C-CN

Note: Carbons attached to fluorine will appear as doublets (d) or doublets of doublets (dd) due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR)

accessory.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2240	Medium	C≡N (Nitrile) stretch
~1590, ~1350	Strong	N-O (Nitro) asymmetric and symmetric stretch
~1600, ~1500	Medium-Weak	C=C (Aromatic) stretch
~1250	Strong	C-F (Aryl-Fluorine) stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **2,4-Difluoro-5-nitrobenzonitrile**, Electron Ionization (EI) is a common technique.

Table 4: Expected Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity (%)	Assignment
184	High	[M] ⁺ (Molecular Ion)
154	Moderate	[M - NO] ⁺
138	Moderate	[M - NO ₂] ⁺
108	Low	[M - NO ₂ - HF] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,4-Difluoro-5-nitrobenzonitrile** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 500 MHz spectrometer. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained.

FTIR Spectroscopy (KBr Pellet Method)

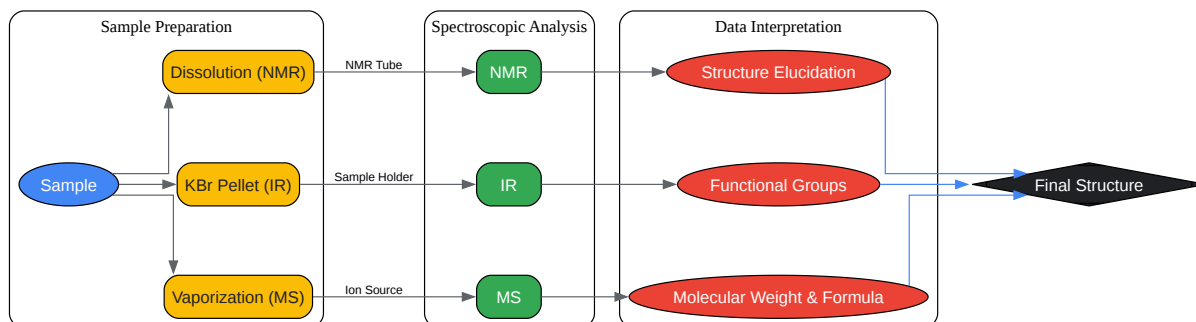
- **Sample Preparation:** Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet should be collected and subtracted.

Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.^{[2][3][4][5]}
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
- **Detection:** Detect the ions to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the key structural features of **2,4-Difluoro-5-nitrobenzonitrile**.



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Caption: General workflow for spectroscopic analysis.

Caption: Structure and key spectral data of **2,4-Difluoro-5-nitrobenzonitrile**.

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